molecular formula C7H6ClKN2O B15179861 Potassium 5-chloro-2-methylphenyl-N-nitrosoamide CAS No. 85631-94-3

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide

Cat. No.: B15179861
CAS No.: 85631-94-3
M. Wt: 208.68 g/mol
InChI Key: SCWJLHKHZSNNAF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methylaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions include maintaining a low temperature to control the formation of the nitroso group and ensure the stability of the compound .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide involves its interaction with molecular targets, primarily through the nitroso group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-chloro-2-methylphenyl-N-nitroamide
  • Potassium 5-chloro-2-methylphenyl-N-aminoamide
  • Potassium 5-chloro-2-methylphenyl-N-hydroxyamide

Uniqueness

Potassium 5-chloro-2-methylphenyl-N-nitrosoamide is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

85631-94-3

Molecular Formula

C7H6ClKN2O

Molecular Weight

208.68 g/mol

IUPAC Name

potassium;(5-chloro-2-methylphenyl)-nitrosoazanide

InChI

InChI=1S/C7H7ClN2O.K/c1-5-2-3-6(8)4-7(5)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1

InChI Key

SCWJLHKHZSNNAF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N-]N=O.[K+]

Origin of Product

United States

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